molecular formula C8H7NO5 B1349128 Methyl 2-hydroxy-3-nitrobenzoate CAS No. 22621-41-6

Methyl 2-hydroxy-3-nitrobenzoate

Cat. No.: B1349128
CAS No.: 22621-41-6
M. Wt: 197.14 g/mol
InChI Key: NIBVYEHAFBEVFI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H7NO5. It is a yellow crystalline powder known for its applications in various fields of chemistry and industry. The compound is also referred to as methyl 3-nitrosalicylate and is a derivative of 3-nitrosalicylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-nitrobenzoate can be synthesized through the nitration of methyl salicylate. The process involves the reaction of methyl salicylate with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-3-nitrobenzoate, also known as methyl 3-nitrosalicylate, is a compound with the molecular formula C8H7NO5C_8H_7NO_5 and a molecular weight of 197.14 . It is a derivative of 3-Nitrosalicylic acid and has shown an ability to bind to Molybdenum . Methyl salicylate and its analogs, including this compound, are valuable intermediates in organic synthesis and exhibit potential applications for functional materials and drugs .

Synonyms

Some synonyms for this compound include :

  • Methyl 3-nitrosalicylate
  • RARECHEM AL BF 0272
  • 3-Nitromethyl salicylate
  • Methyl 2-hydroxy-3-benzoate
  • 2-methoxycarbonyl-6-nitrophenolate
  • Methyl 3-nitrosalicylate, 98% 5GR
  • 2-Hydroxy-3-nitrobenzoic acid methyl ester
  • 3-Nitro-2-hydroxybenzoic acid methyl ester

Uses

3-Nitrosalicylic Acid Methyl Ester is a derivative of 3-Nitrosalicylic acid, which has been shown to bind to Molybdenum . Methyl salicylate and its analogues are useful intermediates in organic synthesis and show potential applications for functional materials and drugs .

Safety and Hazards

This compound is classified with the following GHS classifications :

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the aromatic ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Biological Activity

Methyl 2-hydroxy-3-nitrobenzoate, also known as methyl 3-nitrosalicylate, is an organic compound with the molecular formula C8H7NO5C_8H_7NO_5. This compound has garnered attention in various fields of research due to its notable biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and a nitro group on the aromatic ring, which contribute to its reactivity and biological properties. The presence of these functional groups allows for interactions with biological molecules, influencing various cellular processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo reduction in biological systems to form reactive intermediates that may interact with cellular macromolecules, potentially leading to antimicrobial or anti-inflammatory effects .
  • Hydrogen Bonding : The hydroxyl group enhances the compound's ability to form hydrogen bonds with proteins and enzymes, facilitating interactions that can modulate enzymatic activity or receptor signaling pathways .
  • Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress and contribute to its therapeutic potential .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects, this compound showed significant activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anti-inflammatory Effects

In vitro studies have indicated that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect was assessed using macrophage cell lines treated with lipopolysaccharide (LPS), revealing a dose-dependent decrease in cytokine levels.

Case Study: Cancer Research

A notable case study involved the evaluation of this compound as a potential anticancer agent. In this study, the compound was tested on human cancer cell lines (e.g., HeLa cells). Results indicated that treatment with this compound led to significant apoptosis in cancer cells, suggesting its utility in cancer therapy development.

Pharmacological Applications

The unique structure of this compound makes it a valuable precursor for synthesizing various pharmaceuticals. Its derivatives are being explored for applications in treating inflammatory diseases and infections due to their potent biological activities.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Methyl 2-hydroxy-3-nitrobenzoate, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves nitration of methyl salicylate derivatives under controlled conditions. Key factors include temperature (maintained below 50°C to avoid over-nitration) and choice of nitrating agents (e.g., HNO₃/H₂SO₄ mixtures). Regioselectivity at the 3-position is achieved by steric and electronic effects of the hydroxyl and ester groups . Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to isolate the product (>95% purity) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the aromatic protons (δ 7.2–8.5 ppm), with distinct splitting patterns due to nitro and hydroxyl substituents. The methoxy group appears as a singlet at δ 3.9–4.1 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O), ~1530 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch). A broad O–H stretch (~3300 cm⁻¹) confirms intramolecular hydrogen bonding .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists . Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Crystallographic refinement using SHELXL (via SHELX suite) reveals bond lengths (e.g., C–O ester: ~1.36 Å, C–NO₂: ~1.48 Å) and angles, confirming the planar nitro group and intramolecular hydrogen bonding between hydroxyl and nitro oxygen (O···O distance ~2.65 Å) . Data-to-parameter ratios >12:1 ensure reliability .

Q. What hydrogen-bonding motifs are observed in the crystal packing, and how do they influence material properties?

  • Methodological Answer : Graph set analysis (using Etter’s formalism) identifies R₂²(8) motifs from hydroxyl-nitro interactions, forming chains along the crystallographic axis. These interactions stabilize the lattice, contributing to the compound’s high melting point (127–132°C) . ORTEP-III visualizes these networks, aiding in topology analysis .

Q. How can discrepancies in reported melting points (e.g., 127–132°C vs. 135°C) be resolved experimentally?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to detect polymorphic transitions. Compare results with literature values from high-purity samples (>98% by HPLC) . Contaminants like residual solvents or isomers (e.g., 4-nitro analogs) may lower observed melting points .

Q. What computational methods validate experimental spectral data and predict reactivity?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) simulate NMR chemical shifts and IR frequencies, with deviations <5% confirming structural assignments. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts electrophilic attack sites, aligning with observed nitration regiochemistry .

Q. Data Interpretation & Tools

Q. How to interpret contradictory NOESY data for conformational analysis?

  • Methodological Answer : Cross-peak absence between hydroxyl and methoxy protons suggests rapid exchange in solution, masking intramolecular hydrogen bonding observed in the solid state. Variable-temperature NMR (e.g., 25°C to −40°C) can slow exchange rates, revealing hidden correlations .
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Q. Which software tools optimize crystallographic refinement for low-resolution datasets?

  • Methodological Answer : SHELXL’s robust weighting schemes and restraints (e.g., DFIX for bond lengths) improve convergence for datasets with high R-factors (>0.05). For twinned crystals, SHELXD’s dual-space methods enhance phase determination .

Properties

IUPAC Name

methyl 2-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVYEHAFBEVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344441
Record name Methyl 2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22621-41-6
Record name Benzoic acid, 2-hydroxy-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22621-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-3-nitro-, methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-3-nitrobenzoic acid (25 g, 136 mmol) in DMF (125 mL) was added K2CO3 (37.8 g, 273 mmol). Then dimethyl sulfate (48.2 g, 382 mmol) was added dropwise to the mixture at rt. The mixture was stirred at rt overnight. Then the reaction was quenched by the addition of the saturated aqueous NH4Cl (800 mL) at 0° C. The reaction mixture was extracted with EtOAc (500 mL×2). The combined organic layers were washed with water successively, dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound of Step A (26.8 g, 99.6% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.10-8.18 (m, 2H), 7.97-8.03 (br, 1H), 6.95-7.03 (m, 1H), 4.00 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
48.2 g
Type
reactant
Reaction Step Two
Yield
99.6%

Synthesis routes and methods II

Procedure details

In a flask are placed 5.0 g (0.024 mole) of the sodium salt of 3-nitrosalicylic acid, 3.58g (0.0252 mole) of methyl iodide, and 40 mL of N,N-dimethylformamide. This mixture is stirred at ambient temperature for approximately sixteen hours. At the conclusion of this period 200 mL of a 10% aqueous solution of lithium chloride is added to the reaction mixture. This mixture is extracted three times with ethyl acetate. The combined extracts are washed with 200 mL of the 10% aqueous solution of lithium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate is concentrated under reduced pressure, leaving a residue which is then passed through a column of silica gel, eluting with ethyl acetate. The product-containing fractions are combined, and the solvent is evaporated under reduced pressure leaving methyl 3-nitrosalicylate as a residue.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.58 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

3-Nitrosalicylic acid (500 g) was dissolved in methanol (2.25 L), concentrated sulfuric acid (0.25 L) was added, and the mixture was refluxed for 22 hours. The reaction solution was cooled on ice, and the precipitated solid was collected by filtration and dried to obtain the title compound (517.3 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2.25 L
Type
reactant
Reaction Step One
Quantity
0.25 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a ice cold solution of salicylic acid (10 g, 0.072 mol) in methanol (100 mL), was added drop wise SOCl2 (12.8 g, 0.1 mol). After the addition, the mixture was warmed to room temperature and heated to reflux for 12 h. After reaction is completed the reaction mixture was cooled to room temperature and the excess methanol was evaporated under reduced pressure to obtain 9 g of methyl 2-hydroxybenzoate as a white solid. (81%). A solution of methyl 2-hydroxybenzoate (9 g, 0.059 mol) in glacial acetic acid (90 mL) was cooled to 15° C., fuming nitric acid (11.2 mL) was added drop wise. The reaction mixture was warmed to room temperature and stirred for 4 h. When the reaction is completed, the reaction mixture was poured into crushed ice. The precipitate was collected by filtration and washed several times with chilled water, then dried in a vacuum oven to the required product as a yellow coloured solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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